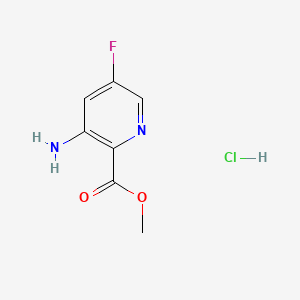

Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride

Description

Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Properties

Molecular Formula |

C7H8ClFN2O2 |

|---|---|

Molecular Weight |

206.60 g/mol |

IUPAC Name |

methyl 3-amino-5-fluoropyridine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H7FN2O2.ClH/c1-12-7(11)6-5(9)2-4(8)3-10-6;/h2-3H,9H2,1H3;1H |

InChI Key |

DBSRJXIETRGSCI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation and Fluorination

A common precursor is 2,3-pyridinedicarboxylic acid derivatives or related pyridine carboxylates, which undergo selective fluorination. One patented method describes:

- Conversion of quinolinic acid to quinoline anhydride using thionyl chloride in 1,2-dichloroethane.

- Esterification with isopropanol to yield 2,3-pyridinedioic acid-2-isopropyl ester.

- Amination and fluorination steps lead to 3-fluoro-2-pyridine isopropyl formate intermediates.

This method uses triethylamine, diphenylphosphoryl azide (DPPA), and sodium nitrite in hydrogen fluoride pyridine for fluorination, followed by reduction with sodium borohydride to obtain fluoropyridine alcohols.

Amination and Esterification

The amino group introduction is often achieved via nucleophilic substitution or reduction of nitro precursors, sometimes involving diazotization and substitution with fluoride ions. Esterification is performed typically by reaction with methylating agents or direct ester formation from carboxylic acid intermediates.

In one approach, 3-amino-2-pyridine isopropyl formate is treated with hydrochloric acid in methanol at low temperatures (0 ± 5 °C) to form the methyl ester hydrochloride salt, followed by pH adjustment and extraction to isolate the product.

Alternative Synthetic Routes

Another documented process involves:

- Preparation of substituted pyridines via cyanoacetamide condensation with ethyl fluoroacetate and ethyl formate in the presence of sodium hydride or sodium methoxide.

- Subsequent chlorination and hydrolysis steps to yield fluorinated pyridine carboxylic acids.

- Esterification and amination to yield the desired methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride.

This method emphasizes careful temperature control (5–30 °C) and use of phosphorus oxychloride and phosphorus pentachloride for chlorination steps.

Reaction Conditions Summary Table

Analytical Characterization and Yield Data

- The fluorinated pyridine intermediates show characteristic NMR signals, such as large $$^{1}J_{CF}$$ coupling constants (~268 Hz) in $$^{13}C$$-NMR and distinct $$^{19}F$$-NMR shifts, confirming fluorine substitution.

- Yields for intermediate steps vary, with fluorination and esterification steps typically achieving 30–50% isolated yields depending on conditions.

- Purity and identity are confirmed by HPLC, TLC, and mass spectrometry, with mass spectra showing expected molecular ion peaks (e.g., m/z 282 [M+H]+ for related fluoropyridine derivatives).

Summary of Key Findings

- The preparation of this compound involves multi-step synthesis starting from quinolinic acid or related pyridine derivatives.

- Controlled fluorination using hydrogen fluoride pyridine and sodium nitrite is critical for selective fluorine introduction.

- Amination is achieved via DPPA-mediated transformations and subsequent acid/base workup.

- Esterification to the methyl ester hydrochloride salt is performed under mild acidic conditions in methanol.

- Alternative routes include condensation of fluoro-substituted esters with cyanoacetamide derivatives, followed by chlorination and hydrolysis.

- Analytical data from NMR and MS confirm the structure and purity of the compound.

This comprehensive synthesis overview integrates data from patent literature and peer-reviewed sources, providing a reliable and authoritative guide to the preparation of this compound. The methods emphasize precise temperature control, reagent stoichiometry, and purification steps to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its interactions with biological targets and its potential as a radiolabeled imaging agent.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex fluorinated compounds.

Agricultural Chemistry: Fluorinated pyridines are explored for their potential use as agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and reactivity with enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride is unique due to the specific positioning of the amino and fluorine groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other fluorinated pyridines.

Biological Activity

Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

This compound is characterized by the presence of an amino group and a fluorine atom on the pyridine ring. The fluorine atom enhances the compound's lipophilicity and stability, which are critical for its interactions with biological targets. The molecular structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The fluorine atom enhances binding affinity, while the amino group facilitates interactions with active sites on target proteins. This compound has been shown to modulate various biochemical pathways, which can lead to therapeutic effects such as:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in disease processes, potentially providing a therapeutic avenue for conditions like cancer and inflammation.

- Receptor Modulation : It may also interact with receptors to influence signaling pathways, contributing to its bioactivity .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in several cancer cell lines, with notable effects on:

- MDA-MB-231 (Triple-Negative Breast Cancer) : The compound showed significant growth inhibition, indicating potential as a therapeutic agent for aggressive breast cancers .

- Other Cancer Models : Further studies revealed efficacy in various models, suggesting broad-spectrum anticancer properties .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines, which is crucial in diseases characterized by chronic inflammation.

Case Studies and Research Findings

-

Study on Anticancer Activity :

- A recent study evaluated the compound's effect on MDA-MB-231 cells, revealing an IC50 value of 0.126 μM, indicating potent inhibitory effects compared to standard treatments like 5-Fluorouracil (5-FU) which had an IC50 of 17.02 μM .

- The mechanism involved apoptosis induction, as evidenced by increased levels of cleaved caspase 3 in treated samples.

-

Pharmacokinetic Profile :

- The pharmacokinetic analysis showed favorable absorption characteristics with an oral bioavailability of approximately 31.8% following administration. This profile suggests potential for oral formulations in clinical applications.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains both amino and fluorine groups; high lipophilicity | Anticancer, anti-inflammatory |

| 2-Amino-3-fluoropyridine | Lacks carboxylate group; lower stability | Moderate anticancer activity |

| Methyl 3-amino-5-chloropyridine | Chlorine instead of fluorine; different reactivity | Limited bioactivity compared to fluorinated analogs |

Q & A

Q. What are the standard synthetic routes for Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride, and what key reaction conditions influence yield and purity?

The synthesis typically involves sequential functionalization of a pyridine core. A common approach starts with halogenation or fluorination of a preformed pyridine derivative, followed by carboxylation and amination. For example, fluorination may be achieved using HF-pyridine complexes under inert conditions, while the amino group can be introduced via catalytic hydrogenation or reductive amination. The hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol). Critical parameters include temperature control (<0°C for fluorination to avoid side reactions), stoichiometry of reducing agents (e.g., NaBH₄ for selective amine formation), and pH adjustment during salt formation .

Q. How can researchers optimize purification techniques for this compound to achieve high analytical purity?

Recrystallization from ethanol/water mixtures is effective for removing unreacted starting materials. For persistent impurities (e.g., regioisomers), preparative HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) in the mobile phase enhances separation. Solvent selection is critical: acetonitrile improves solubility, while isopropanol reduces degradation. Purity validation via LC-MS (ESI+) should confirm >98% purity, with monitoring of chloride content by ion chromatography .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

- ¹H/¹³C NMR : The pyridine ring protons appear as distinct doublets (δ 8.2–8.5 ppm), while the methyl ester resonates at δ 3.9–4.1 ppm. The amino group shows broad singlet suppression under D₂O exchange.

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent’s position.

- FTIR : Stretching bands at 1700–1720 cm⁻¹ (ester C=O) and 3300–3500 cm⁻¹ (NH₂) are diagnostic.

- HRMS : The molecular ion [M+H]⁺ should match the theoretical mass (C₇H₈ClF₂N₂O₂: 253.02 g/mol). Cross-referencing with PubChem data ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing regioisomeric impurities in this compound?

Regioisomers arise from incorrect substitution patterns (e.g., fluorine at position 4 instead of 5). Use 2D NMR (HSQC, HMBC) to assign coupling between the fluorine atom and adjacent protons. For example, in the target compound, the fluorine at C5 couples with H4 and H6, while a C4-F isomer would couple with H3 and H5. Spiking with a synthesized regioisomer and comparing NOESY correlations can further distinguish structures. Computational modeling (DFT) predicts chemical shifts, aiding ambiguity resolution .

Q. What strategies enhance the stability of this compound under varying pH and temperature during biological assays?

- pH Stability : Buffer solutions (pH 4–6) minimize ester hydrolysis. Phosphate buffers (50 mM, pH 5.5) are optimal.

- Temperature : Store lyophilized samples at -20°C; reconstituted solutions are stable for 24 hours at 4°C. Avoid freeze-thaw cycles.

- Light Protection : Amber vials prevent photodegradation of the fluoropyridine moiety.

- Stability-Indicating Assays : Monitor degradation via UPLC-PDA at 254 nm, tracking hydrolysis products (e.g., carboxylic acid derivatives) .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. The fluorine atom’s electron-withdrawing effect activates the pyridine ring at C2 and C4 for nucleophilic attack. Solvent effects (e.g., DMSO’s polarity) are simulated using the CPCM model. Experimental validation involves reacting the compound with thiols or amines under basic conditions and analyzing products via LC-MS .

Q. What methodologies evaluate the compound’s pharmacokinetic properties in preclinical models, considering its hydrochloride salt form?

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).

- Plasma Protein Binding : Equilibrium dialysis with spiked plasma; quantify unbound fraction via LC-MS/MS.

- Metabolic Stability : Incubate with liver microsomes (human/rat), monitoring parent compound depletion over time.

- In Vivo PK : Administer IV/orally to rodents; collect plasma samples at intervals (0–24 hr). Non-compartmental analysis calculates AUC, Cₘₐₓ, and t₁/₂. The hydrochloride salt improves aqueous solubility but may require co-solvents (e.g., PEG 400) for dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.